molecular formula C7H7BrFNO B1372747 1-(5-Bromo-2-fluoropyridin-3-yl)ethanol CAS No. 1111637-73-0

1-(5-Bromo-2-fluoropyridin-3-yl)ethanol

Cat. No. B1372747
CAS RN: 1111637-73-0
M. Wt: 220.04 g/mol
InChI Key: WWCXWHCEIGTHSO-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-fluoropyridin-3-yl)ethanol, also known as 5-bromo-2-fluoroethanol, is a colorless liquid that is highly soluble in water and is commonly used in the synthesis of organic compounds. It is an important intermediate in the synthesis of many biologically active compounds, such as pharmaceuticals, agrochemicals, and polymers. It is also used in the synthesis of polymers, polyurethanes, and polymers with specific functional groups.

Scientific Research Applications

Environmental Chemistry

Finally, this compound’s reactivity with various environmental pollutants could be studied to develop remediation strategies. Its potential to react with and neutralize harmful chemicals makes it an interesting subject for environmental chemistry research.

Each application leverages the unique chemical structure of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanol , which includes a pyridine ring substituted with bromine and fluorine atoms, and an ethanol group. This structure offers a versatile platform for a wide range of scientific investigations and practical applications. The compound’s CAS Number is 1111637-73-0 , and it is available for purchase from chemical suppliers .

properties

IUPAC Name

1-(5-bromo-2-fluoropyridin-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFNO/c1-4(11)6-2-5(8)3-10-7(6)9/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWCXWHCEIGTHSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(N=CC(=C1)Br)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30654893
Record name 1-(5-Bromo-2-fluoropyridin-3-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Bromo-2-fluoropyridin-3-yl)ethanol

CAS RN

1111637-73-0
Record name 1-(5-Bromo-2-fluoropyridin-3-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-2-fluoronicotinaldehyde (10 g, 49 mmol) in THF (100 mL) at −78° C. was added dropwise methylmagnesium bromide (3.0 M solution in diethyl ether, 24.5 mL, 73.5 mmol). After the addition, the reaction was warmed to room temperature and stirred for 17 h. The mixture was carefully quenched with saturated ammonium chloride and extracted with EtOAc. The combined organic extracts were washed with brine, dried over Na2SO4, filtered, and concentrated. Purification by flash column chromatography on silica gel (eluted with 0-10% EtOAc/hexanes) gave 1-(5-bromo-2-fluoropyridin-3-yl)ethanol (10.8 g, 49.1 mmol, 100% yield) as a yellow oil. LC/MS (ESI+) m/z=220 (M+H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
24.5 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(5-Bromo-2-fluoropyridin-3-yl)ethanol
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Reactant of Route 6
1-(5-Bromo-2-fluoropyridin-3-yl)ethanol

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